molecular formula C11H9BrO2S B13897121 Methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate

Methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate

Cat. No.: B13897121
M. Wt: 285.16 g/mol
InChI Key: WDQPQJQAHHRXJN-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate is a brominated benzo[b]thiophene derivative characterized by a methyl ester group at position 2, a bromine atom at position 5, and a methyl substituent at position 2. Benzo[b]thiophene scaffolds are widely utilized in medicinal chemistry due to their bioisosteric relationship with indoles and benzofurans, offering enhanced metabolic stability and binding affinity in drug design .

Properties

Molecular Formula

C11H9BrO2S

Molecular Weight

285.16 g/mol

IUPAC Name

methyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9BrO2S/c1-6-8-5-7(12)3-4-9(8)15-10(6)11(13)14-2/h3-5H,1-2H3

InChI Key

WDQPQJQAHHRXJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate typically involves the bromination of 3-methylbenzo[b]thiophene-2-carboxylate followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The esterification step involves the reaction of the carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production methods for thiophene derivatives often utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, leading to faster and more efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate (Target) 5-Br, 3-Me, 2-COOMe C₁₁H₉BrO₂S ~289.16 Electron-donating Me at C3 enhances steric bulk; Br improves electrophilic reactivity.
Methyl 5-bromo-7-(methylthio)benzo[b]thiophene-2-carboxylate () 5-Br, 7-SMe, 2-COOMe C₁₁H₉BrO₂S₂ 317.22 Methylthio at C7 increases lipophilicity; SMe may participate in hydrogen bonding.
Methyl 5-bromo-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate () 5-Br, 3-CF₃, 2-COOMe C₁₁H₆BrF₃O₂S 329.13 CF₃ at C3 is strongly electron-withdrawing, altering reactivity and solubility.
Methyl 5-aminobenzo[b]thiophene-2-carboxylate () 5-NH₂, 2-COOMe C₁₀H₉NO₂S 207.25 Amino group enhances polarity and potential for hydrogen bonding.
Ethyl 5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylate () 5-OH, 3-Me, 2-COOEt C₁₂H₁₂O₃S 236.29 Hydroxyl group increases hydrophilicity; ethyl ester may improve bioavailability.

Key Observations :

  • Substituent Effects : The 3-methyl group in the target compound provides steric hindrance and electron density to the aromatic system, contrasting with the electron-withdrawing CF₃ group in , which reduces electron density and may enhance electrophilic substitution resistance .
  • Solubility : Bromine and methyl groups in the target compound likely reduce water solubility compared to the hydroxylated analog in .
  • Spectral Data : Methyl esters (e.g., ) typically show strong IR carbonyl stretches at ~1700–1750 cm⁻¹, while bromine substituents influence NMR chemical shifts (e.g., δ ~7.5 ppm for aromatic protons adjacent to Br) .

Biological Activity

Methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the benzothiophene family, characterized by the presence of a bromine atom at the 5-position, a methyl group at the 3-position, and a carboxylate group at the 2-position of the benzothiophene ring. This unique structure contributes to its chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting potential applications in treating infections.
  • Anticancer Activity : Preliminary studies indicate that it possesses anticancer properties, with mechanisms potentially involving the inhibition of cell proliferation pathways.
  • Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects, making it relevant for conditions associated with chronic inflammation.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in key metabolic pathways, contributing to its anticancer effects.
  • Modulation of Signaling Pathways : It might influence signaling pathways related to inflammation and immune responses.

Comparative Biological Activity

To better understand the biological potential of this compound, it is useful to compare it with similar compounds. The following table summarizes some relevant compounds and their biological activities:

Compound NameBiological ActivityReference
This compoundAntimicrobial, Anticancer, Anti-inflammatory
SuprofenNonsteroidal anti-inflammatory
SertaconazoleAntifungal
Ethyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylateAntimicrobial and anticancer properties

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 100 µg/mL.
  • Anticancer Studies : In vitro assays revealed that the compound inhibited the growth of human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were reported to be around 25 µM for MCF-7 cells, indicating potent anticancer activity.
  • Inflammation Models : Experimental models showed that treatment with this compound reduced inflammatory markers such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models in mice.

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